4-(4-Methoxyphenyl)-2-butanone oxime Exhibits High Species-Selective MIF Inhibition vs. Human Isoform
In direct head-to-head enzymatic assays against macrophage migration inhibitory factor (MIF), 4-(4-methoxyphenyl)-2-butanone oxime demonstrates pronounced species selectivity. The compound inhibits recombinant Plasmodium falciparum MIF with a Ki of 39 nM, whereas inhibition of human MIF under identical assay architecture yields a Ki of 101,000 nM [1]. This selectivity window exceeds 2,500-fold and is not observed with the parent ketone anisylacetone, which lacks documented MIF inhibitory activity.
| Evidence Dimension | Enzyme inhibition constant (Ki) against MIF isoforms |
|---|---|
| Target Compound Data | Ki = 39 nM (PfMIF); Ki = 101,000 nM (hMIF) |
| Comparator Or Baseline | Parent ketone (anisylacetone, CAS 104-20-1): No reported MIF inhibitory activity |
| Quantified Difference | Selectivity ratio (hMIF Ki / PfMIF Ki) = ~2,590×; PfMIF inhibition >2,500-fold more potent than hMIF inhibition |
| Conditions | Recombinant PfMIF and hMIF expressed in E. coli BL21 (DE3); ketonization of enol form of 4-HPP substrate |
Why This Matters
This species selectivity profile is rare among aryl oximes and enables antiparasitic target validation without confounding human MIF-mediated off-target effects, directly informing procurement for malaria drug discovery programs.
- [1] BindingDB. (n.d.). BDBM50399047 / CHEMBL2178856. Ki: 39 nM for Plasmodium falciparum MIF; Ki: 1.01E+5 nM for human MIF. View Source
